molecular formula C46H52N4O14 B12855900 Tetramethyl 3,3',3'',3'''-[3,8,13-tris(2-methoxy-2-oxoethyl)-18-methyl-2,7,12,17-porphyrintetrayl]tetrapropanoate

Tetramethyl 3,3',3'',3'''-[3,8,13-tris(2-methoxy-2-oxoethyl)-18-methyl-2,7,12,17-porphyrintetrayl]tetrapropanoate

Cat. No.: B12855900
M. Wt: 884.9 g/mol
InChI Key: NKYWPVQSEDEZAN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER involves the esterification of heptacarboxylic porphyrin. This can be achieved through the reaction of heptacarboxylic porphyrin with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different porphyrin derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized porphyrin derivatives, while reduction can produce alcohol derivatives of the original compound.

Scientific Research Applications

HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER involves its interaction with molecular targets such as enzymes. In enzymatic oxidation, the compound acts as a substrate that undergoes oxidation to produce various products. The pathways involved include the activation of oxygen molecules and the transfer of electrons, which are facilitated by the porphyrin structure .

Comparison with Similar Compounds

HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER can be compared with other porphyrin derivatives such as:

    Uroporphyrin: Another porphyrin derivative with similar properties but different functional groups.

    Coproporphyrin: Similar in structure but with fewer carboxyl groups.

    Protoporphyrin: Lacks the ester groups present in HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER.

The uniqueness of HEPTACARBOXYLPORPHYRIN I HEPTAMETHYL ESTER lies in its heptamethyl ester groups, which influence its reactivity and applications in research and industry .

Properties

Molecular Formula

C46H52N4O14

Molecular Weight

884.9 g/mol

IUPAC Name

methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C46H52N4O14/c1-24-25(9-13-40(51)58-2)33-21-37-30(18-45(56)63-7)27(11-15-42(53)60-4)35(49-37)23-39-31(19-46(57)64-8)28(12-16-43(54)61-5)36(50-39)22-38-29(17-44(55)62-6)26(10-14-41(52)59-3)34(48-38)20-32(24)47-33/h20-23,49-50H,9-19H2,1-8H3

InChI Key

NKYWPVQSEDEZAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=C2)N5)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CCC(=O)OC

Origin of Product

United States

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